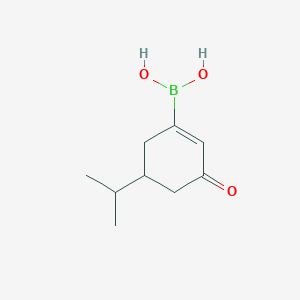
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid is a boronic acid derivative characterized by a cyclohexenone ring substituted with a boronic acid group
Métodos De Preparación
The synthesis of (3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexenone ring, which can be derived from commercially available precursors.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron reagent, such as boronic acid or boronate ester, under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reactions are often carried out in solvents such as ethanol or tetrahydrofuran.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted cyclohexenones and boronic acid derivatives.
Aplicaciones Científicas De Investigación
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs.
Industry: In industrial applications, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparación Con Compuestos Similares
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid has a simpler aromatic structure and is widely used in organic synthesis.
Methylboronic Acid: This compound is smaller and less complex, making it suitable for different types of reactions.
Cyclohexylboronic Acid: Similar in structure but lacking the ketone group, this compound has different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexenone ring with a boronic acid group, providing distinct reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C9H15BO3 |
|---|---|
Peso molecular |
182.03 g/mol |
Nombre IUPAC |
(3-oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C9H15BO3/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h5-7,12-13H,3-4H2,1-2H3 |
Clave InChI |
ZTJHFFNNNRRNHF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=O)CC(C1)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


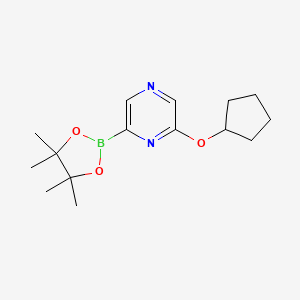
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
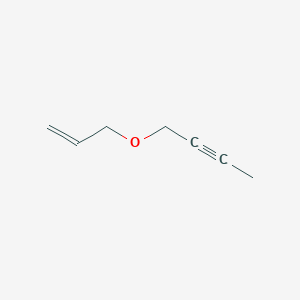
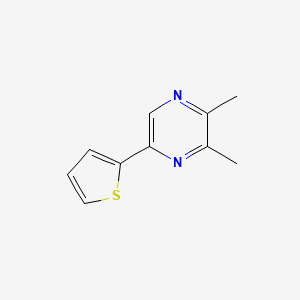
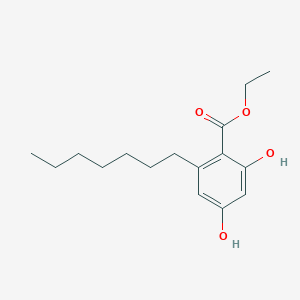
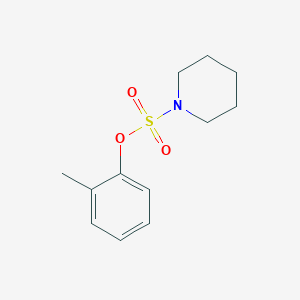
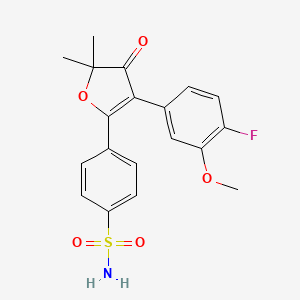
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
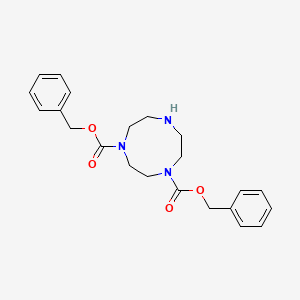
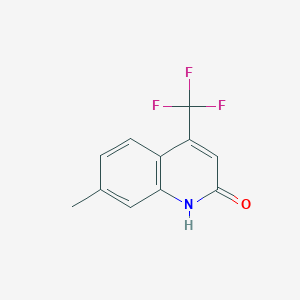
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)
